![molecular formula C19H27FN2O3S B11349968 {1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11349968.png)
{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine is a complex organic compound that features a combination of fluorinated aromatic and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine typically involves multiple steps:
Formation of the Fluorophenyl Methanesulfonyl Intermediate:
Formation of the Piperidine Intermediate:
Coupling of Intermediates:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted aromatic or sulfonyl derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in inflammatory pathways.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation or pain.
Comparison with Similar Compounds
- 1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine shares similarities with other fluorinated aromatic sulfonyl piperidine derivatives.
- Examples include:
- 1-[(2-Chlorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine
- 1-[(2-Bromophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine
Uniqueness:
- The presence of the fluorine atom in 1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated or brominated counterparts.
Properties
Molecular Formula |
C19H27FN2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H27FN2O3S/c1-15-6-10-21(11-7-15)19(23)16-8-12-22(13-9-16)26(24,25)14-17-4-2-3-5-18(17)20/h2-5,15-16H,6-14H2,1H3 |
InChI Key |
BLVCFJOTBNUYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11349888.png)
![N-benzyl-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349895.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide](/img/structure/B11349904.png)
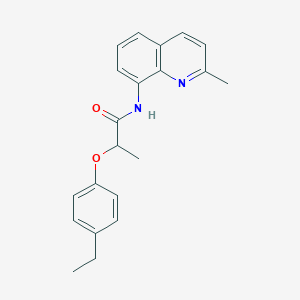
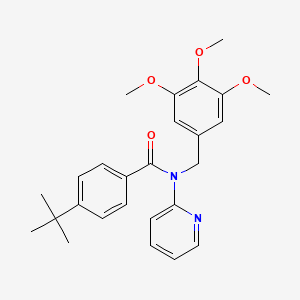
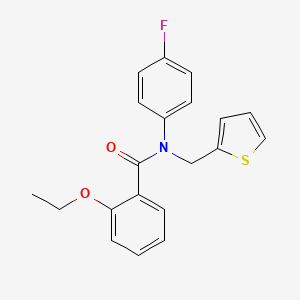
![3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B11349938.png)
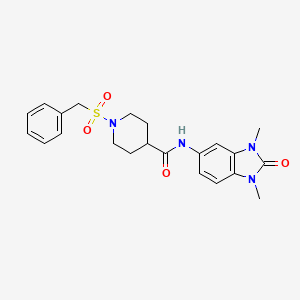
![4-ethoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11349949.png)
![5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349950.png)
![Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11349951.png)
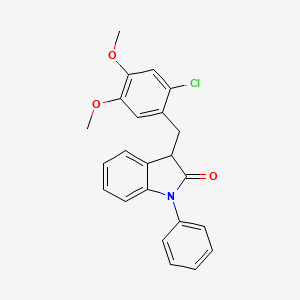
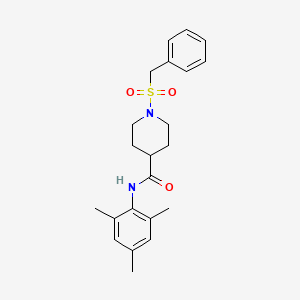
![Ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11349966.png)
